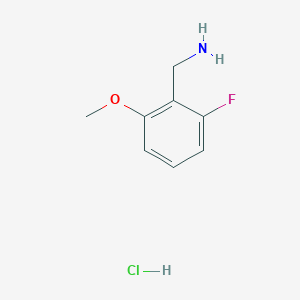

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-6-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO.ClH/c1-11-8-4-2-3-7(9)6(8)5-10;/h2-4H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAVPVUNYOBMOHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214366-31-0 | |

| Record name | (2-fluoro-6-methoxyphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride

This guide provides a detailed exploration of the synthetic pathways leading to (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride, a key building block in modern medicinal chemistry. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple procedural lists to offer a deeper understanding of the chemical principles, strategic choices, and practical considerations underpinning successful synthesis.

Introduction and Strategic Overview

This compound (CAS No. 1214366-31-0) is a substituted benzylamine derivative frequently utilized as a pharmaceutical intermediate.[1][2] Its structural motifs—a fluorinated aromatic ring and a primary amine—are prevalent in a wide array of biologically active molecules. The hydrochloride salt form enhances the compound's stability, crystallinity, and ease of handling compared to the freebase.

The synthesis of this target molecule can be approached through several reliable methodologies. This guide will focus on two primary, industrially relevant strategies:

-

Reductive Amination: A convergent approach starting from the corresponding aldehyde, 2-fluoro-6-methoxybenzaldehyde. This is often the preferred method due to its efficiency and the commercial availability of the starting materials.

-

Nitrile Reduction: A linear approach beginning with 2-fluoro-6-methoxybenzonitrile, offering an alternative when the nitrile precursor is more accessible or cost-effective.

We will dissect each pathway, examining the synthesis of key precursors and the critical transformations that lead to the final product.

Pathway I: Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde

Reductive amination is a cornerstone of amine synthesis, combining the formation of an imine from a carbonyl compound and an amine, followed by its immediate reduction to the target amine in a single pot.[3] This process is highly efficient for generating primary, secondary, and tertiary amines. For the synthesis of (2-fluoro-6-methoxyphenyl)methanamine, the process involves the reaction of 2-fluoro-6-methoxybenzaldehyde with an ammonia source, followed by reduction.

Mechanistic Rationale

The reaction proceeds via two key steps:

-

Imine Formation: The aldehyde reacts with ammonia (or an ammonia surrogate like ammonium acetate) to form an intermediate imine. This step is typically acid-catalyzed to facilitate the dehydration of the hemiaminal intermediate.

-

Reduction: A hydride-based reducing agent, chosen for its selectivity, reduces the C=N double bond of the imine to a C-N single bond. The choice of reducing agent is critical; it must be mild enough not to reduce the starting aldehyde but potent enough to reduce the formed imine. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly employed for this purpose as their reactivity is attenuated, preventing premature reduction of the carbonyl group.[3][4]

Precursor Synthesis: 2-Fluoro-6-methoxybenzaldehyde

The viability of the reductive amination pathway hinges on the availability of the key precursor, 2-fluoro-6-methoxybenzaldehyde (CAS No. 146137-74-8).[5][6] While commercially available, understanding its synthesis provides deeper process knowledge. A common method is the directed ortho-metalation (DoM) of 2-fluoroanisole.

A generalized procedure, adapted from the synthesis of a similar compound, involves the deprotonation of the aromatic ring at the position ortho to both the fluorine and methoxy groups using a strong base like lithium diisopropylamide (LDA).[7] The resulting aryllithium species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines the direct synthesis of the freebase amine from the aldehyde, which is subsequently converted to the hydrochloride salt.

Step 1: Reductive Amination

-

To a solution of 2-fluoro-6-methoxybenzaldehyde (1.0 eq) in methanol (MeOH), add ammonium acetate (NH₄OAc) (10.0 eq).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₃CN is strategic due to its selectivity for the imine over the aldehyde.[4]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, quench the reaction by carefully adding 1 M hydrochloric acid (HCl) until the pH is ~2 to decompose any remaining reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Basify the aqueous residue with 2 M sodium hydroxide (NaOH) to a pH of >10 and extract the product with dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude (2-fluoro-6-methoxyphenyl)methanamine as an oil or solid.

Step 2: Hydrochloride Salt Formation

-

Dissolve the crude amine freebase in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a powder, typically off-white to light yellow.[1]

Data Summary & Workflow

Table 1: Process Parameters for Reductive Amination

| Parameter | Value/Reagent | Purpose |

| Starting Material | 2-Fluoro-6-methoxybenzaldehyde | Carbonyl source |

| Amine Source | Ammonium Acetate (NH₄OAc) | Provides ammonia for imine formation |

| Reducing Agent | Sodium Cyanoborohydride (NaBH₃CN) | Selective reduction of the imine |

| Solvent | Methanol (MeOH) | Solubilizes reactants |

| Salt Formation | HCl in Diethyl Ether | Converts freebase to stable salt |

| Typical Yield | 70-85% (overall) | Varies based on scale and purity |

Diagram 1: Reductive Amination Workflow

References

- 1. jieheng.lookchem.com [jieheng.lookchem.com]

- 2. parchem.com [parchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. organic-chemistry.org [organic-chemistry.org]

- 5. 2-Fluoro-6-methoxybenzaldehyde CAS#: 146137-74-8 [m.chemicalbook.com]

- 6. 2-Fluoro-6-methoxybenzaldehyde | C8H7FO2 | CID 2737357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,3-DIFLUORO-6-METHOXYBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing a Key Pharmaceutical Intermediate

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a fluorine atom and a methoxy group ortho to the aminomethyl substituent, imparts specific electronic and conformational properties that are of significant interest in the design of novel therapeutic agents. The hydrochloride salt form is typically employed to enhance stability and aqueous solubility, critical attributes for pharmaceutical development.

This guide provides a comprehensive overview of the known physicochemical properties of this compound. Recognizing that publicly available experimental data for this specific compound is limited, we shift the focus from a simple data sheet to an actionable scientific manual. Herein, we not only present the established data but also provide detailed, field-proven experimental protocols for the comprehensive characterization of this molecule. This approach is designed to empower researchers to generate reliable, internally consistent data, forming a self-validating system for their specific research and development programs.

Chemical Identity and Core Properties

A foundational understanding of a compound begins with its unequivocal identification and basic molecular properties. These data are essential for stoichiometric calculations, regulatory submissions, and analytical characterization.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | 2-Fluoro-6-methoxybenzylamine hydrochloride | N/A |

| CAS Number | 1214366-31-0 | [1][2][3] |

| Molecular Formula | C₈H₁₁ClFNO | [2][4] |

| Molecular Weight | 191.63 g/mol | [4] |

| Appearance | Off-white to light yellow powder | [1][3] |

| Purity (Typical) | ≥97% - 98% | [1][4] |

| Predicted pKa (free amine) | 8.72 ± 0.10 | [5] |

Note: The predicted pKa is for the free amine; the pKa of the hydrochloride salt itself will be significantly lower, reflecting its acidic nature.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides an atomic- and molecular-level fingerprint of a compound, essential for structure confirmation, purity assessment, and identification of functional groups. While complete, validated spectra for this specific hydrochloride salt are not widely published, this section outlines the expected spectral features and provides robust protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. Below are the predicted chemical shifts for the free amine, which will be similar but not identical to the hydrochloride salt due to the influence of the protonated amine.

Predicted ¹H and ¹³C NMR Data (for the free amine, (2-Fluoro-6-methoxyphenyl)methanamine):

While specific experimental data for the hydrochloride salt is not available, researchers can anticipate shifts in the protons and carbons adjacent to the aminomethyl group upon protonation.

Experimental Protocol for NMR Spectroscopy:

A standardized protocol ensures reproducibility and accuracy of the obtained spectral data.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the compound well and the amine protons are often observable.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a field strength of 400 MHz or higher for detailed analysis.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Integrate all signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Employ techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of CH, CH₂, and CH₃ carbons.

-

-

Data Analysis: Assign all proton and carbon signals using chemical shift theory, coupling constants (especially the characteristic C-F couplings), and 2D NMR techniques (e.g., COSY, HSQC, HMBC) if structural ambiguity exists.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the functional groups present in a molecule. For a primary amine hydrochloride, specific vibrational modes are expected.

Expected Characteristic FT-IR Peaks:

| Wavenumber (cm⁻¹) | Vibration Type | Expected Appearance |

| ~3200-2800 | N⁺-H stretch (ammonium salt) | Strong, broad |

| ~1600-1500 | N⁺-H bend (asymmetric and symmetric) | Medium, sharp |

| ~1610, ~1480 | C=C aromatic ring stretches | Medium to strong |

| ~1250-1020 | C-N stretch and C-O stretch (aryl ether) | Strong |

| ~800-750 | C-H out-of-plane bend (aromatic substitution) | Strong |

These are general ranges; the precise peak positions can be influenced by the solid-state packing and hydrogen bonding network.[6][7]

Experimental Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound, Electrospray Ionization (ESI) is a suitable technique.

Expected Fragmentation Pattern (ESI-MS):

Under positive ion ESI-MS, the primary observed ion would be the molecular ion of the free amine, [C₈H₁₀FNO + H]⁺, at an m/z corresponding to the protonated free base (approx. 156.08). Collision-induced dissociation (CID) or MS/MS analysis would likely show characteristic fragmentation patterns for benzylamines, such as the loss of ammonia (NH₃).[8][9]

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent system, such as a mixture of methanol and water, often with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight, or ion trap analyzer).

-

Infusion and Ionization: Infuse the sample solution directly into the ESI source at a constant flow rate. Apply appropriate ESI parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion signal.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 amu).

-

MS/MS Analysis (Optional but Recommended): Select the parent ion (m/z ~156) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate a fragment ion spectrum. This provides further structural confirmation.

Physicochemical Properties and Determination Protocols

The physical properties of a compound dictate its behavior in various environments and are critical for formulation development, process chemistry, and biopharmaceutical assessment.

Solubility

Solubility is a cornerstone property, influencing everything from reaction kinetics to bioavailability. As an amine hydrochloride, the compound is expected to be soluble in polar protic solvents.[10]

Experimental Protocol for Equilibrium Solubility Determination:

The isothermal shake-flask method is the gold standard for determining equilibrium solubility.[11]

-

System Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, ethanol, methanol, DMSO). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand at the same temperature for at least 2 hours to allow the undissolved solid to settle.

-

Sampling and Analysis: Carefully withdraw a clear aliquot of the supernatant. Filter it immediately through a 0.22 µm syringe filter to remove any remaining solid particles. Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Caption: Isothermal Shake-Flask Solubility Workflow.

Hygroscopicity

Hygroscopicity, the tendency of a solid to absorb moisture from the atmosphere, is a critical parameter that affects material handling, stability, and formulation.[12][13]

Experimental Protocol for Hygroscopicity Assessment:

This protocol is based on gravimetric sorption analysis, a precise method to quantify moisture uptake.[14][]

-

Initial Drying: Place a accurately weighed sample (5-15 mg) into the sample pan of a gravimetric sorption analyzer. Dry the sample in the instrument under a stream of dry nitrogen gas (0% RH) at a controlled temperature (e.g., 40 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Program the instrument to increase the relative humidity (RH) in a stepwise manner (e.g., in 10% RH increments from 0% to 90%) at a constant temperature (e.g., 25 °C).

-

Equilibration at Each Step: At each RH step, the instrument will hold the humidity constant until the sample weight stabilizes (i.e., the rate of weight change is below a set threshold). The weight at equilibrium is recorded.

-

Desorption Phase: After reaching the maximum RH, program the instrument to decrease the humidity in the same stepwise manner back to 0% RH, again recording the equilibrium weight at each step.

-

Data Analysis: Plot the percentage change in mass against the relative humidity. The resulting sorption and desorption isotherms reveal the extent of moisture uptake, the presence of hysteresis, and can be used to classify the material's hygroscopicity (e.g., non-hygroscopic, slightly hygroscopic, etc.).

Purity and Stability Assessment

Ensuring the purity and stability of a pharmaceutical intermediate is paramount. This requires validated, stability-indicating analytical methods.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is the standard approach for assessing the purity of aromatic amines and their salts.

Protocol for a General-Purpose Purity and Stability-Indicating HPLC Method:

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and column oven.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile.

-

Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., 220 nm or 270 nm), determined by a UV scan.

-

-

Sample Preparation: Prepare a stock solution of the compound in a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of approximately 1 mg/mL.

-

Method Validation: This method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[16][17] Validation includes assessing specificity, linearity, range, accuracy, precision, and robustness. The ability to separate the main peak from potential degradation products (specificity) is critical for a stability-indicating method.

Caption: General Workflow for HPLC Purity Analysis.

Stability Testing

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[18][19][20]

Protocol for Forced Degradation Studies:

Forced degradation (stress testing) is essential for developing and validating stability-indicating methods and identifying potential degradation pathways.

-

Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media.

-

Acid Hydrolysis: Treat the solution with 0.1 N HCl and heat (e.g., at 60-80 °C) for several hours.

-

Base Hydrolysis: Treat the solution with 0.1 N NaOH and heat (e.g., at 60-80 °C) for several hours.

-

Oxidative Degradation: Treat the solution with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid powder to dry heat (e.g., 105 °C).

-

Photostability: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by the validated stability-indicating HPLC method to assess the formation of degradation products and the loss of the parent compound.

Conclusion

This compound is a valuable intermediate whose full physicochemical profile is not yet exhaustively documented in public literature. This guide has consolidated the available information and, more importantly, provided a comprehensive suite of expert-derived, standardized protocols for the determination of its key properties. By adhering to these methodologies, researchers in drug discovery and development can generate high-quality, reliable data, ensuring a solid foundation for their scientific endeavors. The application of these self-validating experimental systems is not just a matter of good practice but a necessity for advancing compounds from the laboratory to clinical evaluation.

References

- 1. SOP for Hygroscopicity Testing in Powders – SOP Guide for Pharma [pharmasop.in]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. This compound, CasNo.1214366-31-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-FLUORO-6-METHOXYBENZYLAMINE | 150517-75-2 [amp.chemicalbook.com]

- 6. Benzylamine hydrochloride [webbook.nist.gov]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. benchchem.com [benchchem.com]

- 12. cdn.technologynetworks.com [cdn.technologynetworks.com]

- 13. pharmainfo.in [pharmainfo.in]

- 14. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. scispace.com [scispace.com]

- 17. zenodo.org [zenodo.org]

- 18. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 19. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 20. snscourseware.org [snscourseware.org]

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride CAS number 1214366-31-0

An In-depth Technical Guide to (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride (CAS 1214366-31-0)

Introduction

This compound, identified by the CAS number 1214366-31-0, is a substituted benzylamine derivative that serves as a crucial building block in modern organic synthesis and medicinal chemistry.[1] The strategic placement of a fluorine atom and a methoxy group on the phenyl ring imparts unique physicochemical properties to the molecule, making it a valuable intermediate for creating more complex, high-value compounds, particularly in the realm of pharmaceutical development.[2]

The incorporation of fluorine into bioactive molecules is a well-established strategy in drug design, known to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the synthesis, characterization, applications, and safe handling of this important chemical intermediate.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical identification.

| Property | Value | Source(s) |

| CAS Number | 1214366-31-0 | [1][6][7][8] |

| Molecular Formula | C₈H₁₁ClFNO | [6][8][9] |

| Molecular Weight | 191.63 g/mol | [6][9] |

| Appearance | Off-white to light yellow powder/solid | [1] |

| Purity | Typically ≥97% | [1][6] |

| Storage | Store locked up in a well-ventilated place. Keep container tightly closed. | [9] |

| Solubility | Not available | [9] |

| Melting Point | Not available | [9] |

| Boiling Point | Not available | [9] |

Synthesis and Purification

The synthesis of this compound is most efficiently achieved through the chemical reduction of the corresponding benzonitrile precursor, 2-Fluoro-6-methoxybenzonitrile. This nitrile is a commercially available starting material, making this synthetic route direct and scalable.[10][11]

Causality of Experimental Choices:

-

Starting Material: 2-Fluoro-6-methoxybenzonitrile (CAS 94088-46-7) is selected due to its structural similarity to the target molecule. The nitrile group (C≡N) is an excellent precursor to a primary amine (CH₂NH₂) via reduction.[10][11]

-

Reaction: Catalytic hydrogenation or reduction with a metal hydride (e.g., Lithium Aluminum Hydride, LAH) are standard, high-yielding methods for converting nitriles to primary amines. These methods are well-documented and reliable.

-

Salt Formation: The final product is isolated as a hydrochloride salt. This is a deliberate choice to enhance the compound's stability, crystallinity, and ease of handling compared to the free amine, which may be an oil and more susceptible to degradation. Treatment with hydrochloric acid (HCl) protonates the basic amine group, forming the stable salt.

Synthetic Workflow Diagram

Caption: Synthetic pathway from benzonitrile to the final hydrochloride salt.

Detailed Experimental Protocol

-

Reduction of 2-Fluoro-6-methoxybenzonitrile:

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), suspend a strong reducing agent like Lithium Aluminum Hydride (LAH) in an anhydrous solvent such as Tetrahydrofuran (THF).

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 2-Fluoro-6-methoxybenzonitrile in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

-

-

Work-up and Isolation of the Free Amine:

-

Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup). This procedure is critical for safely neutralizing the excess LAH and precipitating aluminum salts.

-

Filter the resulting slurry and wash the solid residue with THF or another suitable solvent like ethyl acetate.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude (2-Fluoro-6-methoxyphenyl)methanamine, typically as an oil.

-

-

Formation of the Hydrochloride Salt:

-

Dissolve the crude amine in a minimal amount of an anhydrous solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of anhydrous HCl in ether or dioxane.

-

The hydrochloride salt will precipitate out of the solution as a solid.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any non-polar impurities.

-

If necessary, recrystallize the product from a suitable solvent system (e.g., ethanol/ether) to achieve high purity.

-

Dry the final product under a vacuum to yield this compound as a crystalline solid.

-

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a suite of analytical techniques must be employed. Each technique provides a unique piece of structural information, and together they serve as a self-validating system.

| Technique | Expected Results |

| ¹H NMR | Signals corresponding to aromatic protons (multiplets), the benzylic methylene protons (-CH₂-), the amine protons (-NH₃⁺, broad singlet), and the methoxy protons (-OCH₃, singlet). |

| ¹³C NMR | Distinct signals for each unique carbon atom, including the aromatic carbons (with C-F coupling), the benzylic carbon, and the methoxy carbon. |

| ¹⁹F NMR | A single resonance corresponding to the fluorine atom on the aromatic ring. |

| Mass Spectrometry (MS) | The mass spectrum should show the molecular ion peak for the free amine [M+H]⁺. |

| FT-IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C-O stretching (methoxy), and C-F stretching. |

| Purity (HPLC) | A single major peak indicating high purity (e.g., >97%). |

Analytical Workflow Diagram

Caption: A standard workflow for the analytical validation of a synthesized compound.

Applications in Medicinal Chemistry and Drug Design

This compound is primarily utilized as a versatile building block for constructing more elaborate molecules. The 2-fluoro-6-methoxy substitution pattern provides a unique electronic and steric profile that medicinal chemists can exploit to fine-tune the properties of a drug candidate.

The Role of Fluorine and Methoxy Substituents:

-

Fluorine Atom: As the most electronegative element, fluorine can significantly alter a molecule's properties. It can lower the pKa of nearby functional groups, form strong hydrogen bonds, and block sites of metabolic attack, thereby increasing a drug's half-life.[3][4][12] Its small size means it can often replace a hydrogen atom without adding significant steric bulk.[4]

-

Methoxy Group: The electron-donating methoxy group can modulate the electronics of the aromatic ring. It can also serve as a hydrogen bond acceptor, influencing how the molecule interacts with biological targets like enzymes and receptors.

The combination of these two groups creates a scaffold that can be used to synthesize a variety of potential therapeutics, including selective serotonin receptor agonists and other CNS-active agents.[3]

Structure-Property Relationship Diagram

Caption: Impact of key functional groups on the molecule's drug-like properties.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions in a controlled laboratory setting.[9]

GHS Hazard Information:

| Hazard Type | GHS Classification | Hazard Statement |

| Acute Toxicity | Harmful if swallowed | H302 |

| Skin Irritation | Causes skin irritation | H315 |

| Eye Irritation | Causes serious eye irritation | H319 |

| Respiratory Irritation | May cause respiratory irritation | H335 |

Source:[9]

Safe Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[9][13] Ensure that eyewash stations and safety showers are readily accessible.[13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[9][13]

-

Skin Protection: Wear chemically resistant gloves and protective clothing to prevent skin contact.[9][13]

-

Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH/MSHA-approved respirator.[13]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

First Aid Measures:

-

If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[9]

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[9]

-

Specific Hazards: Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[9]

References

- 1. This compound, CasNo.1214366-31-0 Hangzhou J&H Chemical Co., Ltd. China (Mainland) [jieheng.lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. CAS 1214366-31-0 | 4633-7-06 | MDL MFCD12546099 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. file.chemscene.com [file.chemscene.com]

- 8. 1214366-31-0|this compound|BLD Pharm [bldpharm.com]

- 9. aksci.com [aksci.com]

- 10. 2-氟-6-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Fluoro-6-methoxybenzonitrile 98 94088-46-7 [sigmaaldrich.com]

- 12. 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Spectroscopic Characterization of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the expected spectroscopic data for (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride. As a crucial building block in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and drug development professionals, offering predictive insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. The methodologies and interpretations presented herein are grounded in fundamental spectroscopic principles and data from analogous structures.

Molecular Structure and Spectroscopic Significance

This compound is a substituted benzylamine derivative. Its structure, comprised of a 1,2,3-trisubstituted benzene ring with fluoro, methoxy, and aminomethyl groups, presents a rich landscape for spectroscopic analysis. The hydrochloride salt form influences the behavior of the amine group in various analytical environments. Spectroscopic analysis is indispensable for confirming the identity, purity, and structural integrity of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of distinct proton environments, their electronic surroundings, and their spatial relationships through spin-spin coupling.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| Aromatic (H3, H4, H5) | 6.8 - 7.5 | m | The aromatic protons will appear as a complex multiplet due to coupling with each other and with the fluorine atom. The electron-donating methoxy group and electron-withdrawing fluorine will influence their chemical shifts. | |

| Methylene (-CH₂-) | ~ 4.0 | t | ~ 5-7 Hz (coupling to -NH₃⁺) | The methylene protons are adjacent to the electron-withdrawing ammonium group, shifting them downfield. They will likely appear as a triplet due to coupling with the three equivalent protons of the ammonium group. |

| Methoxy (-OCH₃) | ~ 3.9 | s | The three equivalent protons of the methoxy group will appear as a sharp singlet. | |

| Ammonium (-NH₃⁺) | 8.5 - 9.5 | br s | The protons on the nitrogen will be deshielded due to the positive charge and will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will identify all unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C1 (ipso-CH₂) | ~ 130 | Attached to the methylene group and influenced by the adjacent fluorine and methoxy groups. |

| C2 (ipso-F) | ~ 160 (d, ¹JCF ≈ 245 Hz) | Directly bonded to the highly electronegative fluorine, resulting in a significant downfield shift and a large one-bond coupling constant. |

| C3 | ~ 115 | Ortho to the fluorine and influenced by the methoxy group. |

| C4 | ~ 130 | Para to the fluorine and meta to the methoxy group. |

| C5 | ~ 105 | Ortho to the methoxy group and meta to the fluorine. |

| C6 (ipso-OCH₃) | ~ 158 | Directly bonded to the electronegative oxygen of the methoxy group. |

| Methylene (-CH₂-) | ~ 40 | Attached to the ammonium group. |

| Methoxy (-OCH₃) | ~ 56 | A typical chemical shift for a methoxy carbon. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can affect the chemical shifts, particularly of exchangeable protons like those of the ammonium group.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to definitively assign proton-proton and proton-carbon correlations, respectively.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| N-H (Ammonium) | 3200 - 2800 | Stretch | The N-H stretching vibrations of the primary ammonium salt will appear as a broad band in this region. |

| C-H (Aromatic) | 3100 - 3000 | Stretch | Characteristic C-H stretching for the aromatic ring. |

| C-H (Aliphatic) | 3000 - 2850 | Stretch | C-H stretching of the methylene and methoxy groups. |

| C=C (Aromatic) | 1600 - 1450 | Stretch | A series of sharp bands corresponding to the carbon-carbon double bond stretching within the aromatic ring. |

| N-H (Ammonium) | 1600 - 1500 | Bend | The N-H bending vibration of the ammonium group. |

| C-O (Aryl Ether) | 1275 - 1200 (asymmetric), 1075 - 1020 (symmetric) | Stretch | Asymmetric and symmetric C-O-C stretching of the aryl ether linkage. |

| C-F | 1200 - 1000 | Stretch | The carbon-fluorine bond will exhibit a strong absorption in this region. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding the sample with KBr and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, electrospray ionization (ESI) would be a suitable ionization method.

Predicted Mass Spectrum

The mass spectrum will show the molecular ion of the free base, as the hydrochloride salt will dissociate in the ESI source.

-

Molecular Ion (M⁺): The expected molecular ion for the free base, (2-Fluoro-6-methoxyphenyl)methanamine, will be at m/z 155.07.

-

Isotope Peaks: The M+1 peak, resulting from the natural abundance of ¹³C, will be observed with an intensity of approximately 8.8% relative to the molecular ion.

Predicted Fragmentation Pattern

The fragmentation pattern provides insight into the stability of different parts of the molecule.

-

Loss of NH₂: A common fragmentation pathway for benzylamines is the loss of the amino group, which would result in a fragment at m/z 138.04.

-

Formation of Tropylium Ion: Rearrangement and subsequent fragmentation can lead to the formation of a substituted tropylium ion, a common feature in the mass spectra of benzyl derivatives.

Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination, which can confirm the elemental composition of the molecular ion and its fragments.

-

Tandem MS (MS/MS): To confirm the fragmentation pathways, a tandem mass spectrometry experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Proposed Mass Spectrometry Fragmentation

An In-Depth Technical Guide to the Crystal Structure of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride: A Case Study in the Absence of Publicly Available Data

Abstract: (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride is a key pharmaceutical intermediate, the solid-state structure of which dictates its physicochemical properties and, consequently, its viability in drug development. This guide addresses the current landscape of structural knowledge for this compound. As of the date of this publication, a definitive, publicly archived crystal structure for this compound has not been reported. This document therefore serves a dual purpose: first, to transparently address this data gap, and second, to provide a comprehensive, expert-level framework for how such a structure would be determined and analyzed. We present a detailed, field-proven protocol for single-crystal X-ray diffraction, from crystal growth to structure refinement, explaining the causality behind each experimental choice. Furthermore, we offer a theoretical analysis of the molecule's expected conformational and supramolecular features, grounded in the known structures of analogous compounds and first principles of stereoelectronics and hydrogen bonding. This guide is intended for researchers, scientists, and drug development professionals, providing both a practical workflow for future crystallographic studies and a robust theoretical model to inform current research in the absence of experimental data.

Introduction: The Critical Role of Solid-State Structure in Pharmaceutical Development

The journey of a small molecule from a promising "hit" to a marketed Active Pharmaceutical Ingredient (API) is fraught with challenges, many of which are rooted in its solid-state properties. For pharmaceutical intermediates and APIs like this compound, understanding the precise three-dimensional arrangement of atoms in the crystalline state is not merely an academic exercise; it is a cornerstone of effective drug development.[1][2][3] The crystal structure governs a cascade of critical physicochemical properties, including:

-

Stability and Shelf-life: The crystal lattice energy determines the thermodynamic stability of a solid form. Uncontrolled transformations to more stable, and often less soluble, polymorphs can have disastrous consequences for a drug product's efficacy and safety.[4]

-

Solubility and Bioavailability: The arrangement of molecules and the intermolecular forces, particularly hydrogen bonds, dictate how readily a compound dissolves.[4] For orally administered drugs, dissolution is often the rate-limiting step for absorption and, therefore, bioavailability.

-

Manufacturability: Properties such as crystal habit (morphology), flowability, and compressibility are direct consequences of the underlying crystal structure. These factors are critical for consistent and efficient tableting and formulation processes.

The formation of a hydrochloride salt is a common strategy in drug development to improve the solubility and stability of a basic parent molecule.[5][6] The introduction of the chloride counter-ion provides new opportunities for strong hydrogen bonding, often leading to well-defined, stable crystalline materials. However, it also introduces the possibility of polymorphism, where the same chemical entity can pack in different crystal lattices.[4][7] Each polymorph is, in essence, a different solid-state material with a unique set of properties.

Given that (2-Fluoro-6-methoxyphenyl)methanamine is classified as a pharmaceutical intermediate, its solid-state characterization is paramount for ensuring batch-to-batch consistency and for controlling the form of the final API it is used to synthesize. Despite its importance, a public domain crystal structure for its hydrochloride salt is currently unavailable. This guide will therefore construct the scientific and methodological framework necessary to address this knowledge gap.

State of Knowledge and Data Gap

A thorough search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound (CAS Number: 1214366-31-0). Publicly available information is limited to supplier data, which confirms its molecular formula (C₈H₁₁ClFNO), appearance (off-white to light yellow powder), and application as a pharmaceutical intermediate.

This absence of data necessitates a predictive and methodological approach. The following sections are designed to serve as a comprehensive guide for any research team aiming to be the first to solve and analyze this important crystal structure.

Experimental Protocol: A Self-Validating Workflow for Single-Crystal X-ray Diffraction

The determination of a small-molecule crystal structure is a systematic process.[8][9][10] The protocol described below is designed as a self-validating system, where the quality of the outcome at each stage informs the feasibility and potential success of the next.

Material Synthesis and Purification

The starting point for any crystallographic study is a chemically pure compound.

-

Synthesis: this compound would typically be synthesized by the reduction of the corresponding nitrile or oxime, followed by salt formation with hydrochloric acid.

-

Purification: The crude product must be purified to >99% purity, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality. Recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) is the preferred method.

-

Validation: Purity should be confirmed by High-Performance Liquid Chromatography (HPLC), and the chemical identity verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Crystal Growth: The Art and Science of Nucleation

Growing a single crystal suitable for X-ray diffraction—typically 0.1 to 0.5 mm in each dimension with sharp faces and no visible defects—is often the most challenging step. The goal is to encourage slow, ordered nucleation and growth.

Table 1: Common Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a vial covered with a perforated film. | The gradual increase in concentration as the solvent evaporates slowly drives the system towards supersaturation, promoting the formation of a small number of well-ordered crystals. |

| Solvent/Anti-Solvent Diffusion | A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the compound's solubility, inducing crystallization at the interface. | This method provides very slow and controlled changes in solubility, which is ideal for growing high-quality crystals. |

| Vapor Diffusion | A drop of the concentrated compound solution is placed in a sealed container with a larger reservoir of an anti-solvent. Vapor from the anti-solvent diffuses into the drop, causing crystallization. | Similar to liquid diffusion, this technique allows for a very gradual and controlled approach to supersaturation. |

| Cooling Crystallization | A saturated solution at an elevated temperature is slowly cooled. As solubility decreases with temperature, the solution becomes supersaturated, and crystals form. | This method is effective for compounds with a steep solubility curve with respect to temperature. |

-

Solvent Screening: A critical first step is to screen a wide range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane) to find a system where the compound has moderate solubility.

Data Collection and Processing

Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer.[9][11]

-

Mounting: A high-quality crystal is selected under a microscope, picked up with a cryo-loop, and flash-cooled to a low temperature (typically 100 K) in a stream of nitrogen gas. This minimizes thermal vibrations of the atoms, resulting in a sharper diffraction pattern.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å). As the crystal is rotated, a series of diffraction images are collected on a detector.[9]

-

Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group. This step also involves applying corrections for various experimental factors (e.g., absorption).

Structure Solution and Refinement

The final step is to convert the processed diffraction data into a 3D model of the atomic arrangement.

-

Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary structural model.

-

Structure Refinement: This iterative process uses a least-squares algorithm to adjust the atomic positions and displacement parameters to achieve the best possible agreement between the experimentally observed diffraction pattern and the one calculated from the model. The quality of the final model is assessed by the R-factor, which should typically be below 5% for a well-resolved small-molecule structure.

The workflow from a pure compound to a refined crystal structure is a logical and interdependent sequence.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. migrationletters.com [migrationletters.com]

- 3. zienjournals.com [zienjournals.com]

- 4. researchgate.net [researchgate.net]

- 5. icdd.com [icdd.com]

- 6. Write the structure of benzylamine hydrochloride in two different... | Study Prep in Pearson+ [pearson.com]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. resources.rigaku.com [resources.rigaku.com]

- 9. veranova.com [veranova.com]

- 10. Crystallization Development And Optimization Pharmaceutical CDMO & CRO Services [crystalpharmatech.com]

- 11. Exploring the advantages of single-crystal x-ray diffraction in pharma | Article | Chemistry World [chemistryworld.com]

A Comprehensive Technical Guide to the Stability and Storage of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride

Introduction

(2-Fluoro-6-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative of increasing interest to researchers in drug discovery and development. As with any chemical entity intended for pharmaceutical application, a thorough understanding of its stability profile is paramount. This guide provides an in-depth analysis of the factors governing the stability of this compound, outlines recommended storage and handling procedures, and details the experimental framework required to establish a comprehensive stability profile in accordance with regulatory expectations. This document is intended for researchers, quality control analysts, and formulation scientists engaged in the development of therapeutic agents.

Compound Profile and Intrinsic Stability

This compound is a solid, crystalline substance under ambient conditions.[1] The molecule's structure, featuring a fluorinated and methoxylated phenyl ring linked to a methanamine hydrochloride salt, dictates its inherent reactivity and stability. The hydrochloride salt form generally enhances stability and improves solubility in aqueous media compared to the free base.

Based on its chemical structure and data from suppliers, the compound is considered chemically stable under standard room temperature conditions.[2] However, several potential liabilities exist that necessitate controlled storage and handling. These include sensitivity to moisture (hygroscopicity), light, and air.[2][3] The primary amine group can be susceptible to oxidation, while the molecule as a whole may be sensitive to high temperatures and extremes of pH.

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to appropriate storage and handling protocols is essential. These recommendations are synthesized from safety data sheets (SDS) and best laboratory practices.

Storage Conditions

Long-term stability is best achieved under controlled conditions that mitigate exposure to detrimental environmental factors.

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature / Cool Location | Prevents thermally induced degradation. Avoids exposure to excessive heat.[1][2][4] |

| Atmosphere | Inert Gas (e.g., Argon, Nitrogen) | Minimizes risk of oxidation, particularly of the amine group. Recommended for long-term storage.[1][2][5] |

| Humidity | Dry / Desiccated Environment | The compound is reported to be hygroscopic; moisture can lead to physical changes and hydrolysis.[2][3] |

| Light | Amber Vial / Dark Location | Protects from photo-degradation. Some suppliers note the material is light-sensitive.[2] |

| Container | Tightly-Sealed Container | Prevents exposure to moisture and atmospheric oxygen.[2][4] |

Safe Handling Procedures

Proper handling is critical to ensure both user safety and compound integrity. The compound is classified as harmful if swallowed and causes skin and eye irritation.[4]

-

Ventilation : Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[4][6]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[4][6]

-

Dispensing : Minimize dust generation when weighing and transferring the solid material.[4]

-

Incompatibilities : Keep away from strong oxidizing agents and incompatible substances.[4][7]

Understanding Degradation Pathways

While specific degradation studies on this compound are not extensively published, its potential degradation pathways can be predicted based on its chemical structure and general principles of drug degradation. Forced degradation, or stress testing, is the primary tool used to elucidate these pathways.[1][4]

The diagram below illustrates the logical workflow for conducting forced degradation studies, a critical step in identifying potential degradants and establishing a stability-indicating method.

Caption: A logical workflow for forced degradation studies.

Potential Degradation Mechanisms:

-

Hydrolysis : Under acidic or basic conditions, the methoxy group could potentially be susceptible to hydrolysis, yielding a phenolic derivative.

-

Oxidation : The primary amine is a potential site for oxidation, which could lead to the formation of corresponding imines, oximes, or other related species.

-

Thermal Degradation : High temperatures can cause decomposition. For fluorinated aromatic compounds, this can involve the cleavage of C-C, C-F, or C-O bonds, leading to a complex mixture of smaller fragments.[8][9] During combustion, hazardous gases such as carbon oxides and nitrogen oxides are expected.[2]

-

Photodegradation : Exposure to UV or visible light can provide the energy to initiate degradation, potentially through free-radical mechanisms. The aromatic ring is a chromophore that can absorb light.

Experimental Protocols for Stability Assessment

To rigorously define the stability of this compound, a validated stability-indicating analytical method (SIAM) is required.[5][7] High-Performance Liquid Chromatography (HPLC) with UV detection, often coupled with mass spectrometry (MS), is the technique of choice.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method would be the logical starting point. The goal is to develop a method that can separate the parent compound from all potential degradation products.

Starting HPLC Parameters:

| Parameter | Suggested Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 20-30 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detector | UV at an appropriate wavelength (e.g., 220 nm, 270 nm) |

| Injection Vol. | 10 µL |

This method would then be optimized for the separation of degradants observed during forced degradation studies. Method validation would follow ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.

Protocol for Forced Degradation Studies

The following protocols are designed to generate potential degradation products and demonstrate the specificity of the analytical method.[1]

-

Acid Hydrolysis :

-

Dissolve the compound in 0.1M HCl.

-

Heat at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Cool, neutralize with an appropriate base, and dilute to the target concentration for HPLC analysis.

-

-

Base Hydrolysis :

-

Dissolve the compound in 0.1M NaOH.

-

Heat at 60-80 °C for a specified period.

-

Cool, neutralize with an appropriate acid, and dilute for analysis.

-

-

Oxidative Degradation :

-

Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide.

-

Store at room temperature for 24 hours.

-

Quench if necessary and dilute for analysis.

-

-

Thermal Degradation (Solid State) :

-

Place the solid compound in a controlled temperature oven (e.g., 80 °C).

-

Sample at various time points, dissolve in a suitable solvent, and analyze.

-

-

Photostability :

-

Expose the solid compound and a solution of the compound to a light source conforming to ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/square meter).

-

Analyze the samples against a dark control stored under the same conditions.

-

The diagram below outlines the logical progression from method development to the final stability assessment.

Caption: Workflow for stability method development and application.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary liabilities include sensitivity to moisture, light, and potentially strong oxidizing agents. To ensure its quality and integrity for research and development purposes, it is imperative to store the material in a cool, dry, dark place, preferably under an inert atmosphere in a tightly sealed container.

For regulated applications, a comprehensive stability profile must be established through forced degradation studies and the use of a validated stability-indicating analytical method, such as reverse-phase HPLC. The protocols and logical frameworks presented in this guide provide a robust starting point for scientists and researchers to confidently assess and manage the stability of this important chemical entity.

References

- 1. scispace.com [scispace.com]

- 2. jieheng.lookchem.com [jieheng.lookchem.com]

- 3. CAS 1214366-31-0 | 4633-7-06 | MDL MFCD12546099 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. ijsdr.org [ijsdr.org]

- 5. pharmatutor.org [pharmatutor.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. ijcrt.org [ijcrt.org]

- 8. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pfascentral.org [pfascentral.org]

A Guide to Novel Synthesis of (2-Fluoro-6-methoxyphenyl)methanamine Hydrochloride Analogues

Abstract

This technical guide provides an in-depth analysis of modern synthetic strategies for producing (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride and its analogues. This class of compounds is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the fluorinated benzylamine scaffold in bioactive molecules. Moving beyond a simple recitation of steps, this document elucidates the mechanistic rationale behind key chemical transformations, offers detailed, field-proven experimental protocols, and presents a comparative analysis of the primary synthetic routes. The methodologies discussed herein are selected for their efficiency, scalability, and adaptability, providing a robust framework for scientists engaged in pharmaceutical research and development.

Introduction and Strategic Overview

The (2-Fluoro-6-methoxyphenyl)methanamine scaffold is a valuable building block in the synthesis of complex pharmaceutical agents. The presence of a fluorine atom can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated analogues a key target in drug discovery programs. This guide focuses on two principal and convergent synthetic pathways starting from readily available precursors: the reduction of a benzonitrile and the reductive amination of a benzaldehyde.

A retrosynthetic analysis reveals two logical disconnections of the target molecule, leading back to two common starting materials: 2-Fluoro-6-methoxybenzonitrile and 2-Fluoro-6-methoxybenzaldehyde. Both precursors are commercially available, providing a practical and economical starting point for synthesis.

Retrosynthetic Analysis Diagram

The following diagram illustrates the primary disconnection approaches for the target compound.

Caption: Retrosynthetic pathways for the target molecule.

Route A: Synthesis via Nitrile Reduction

This route leverages the robust reduction of the nitrile functional group of 2-Fluoro-6-methoxybenzonitrile. This method is direct and often high-yielding, making it a preferred choice for accessing primary benzylamines.

Expertise & Mechanistic Insight

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. Powerful hydride-donating reagents, such as Lithium Aluminum Hydride (LiAlH₄), are typically employed for this purpose. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This process occurs twice, leading to a nitrogen-aluminum complex which, upon acidic or basic aqueous workup, is hydrolyzed to yield the final primary amine.

The choice of LiAlH₄ is deliberate; it is a potent, unselective reducing agent capable of reducing the highly stable nitrile C≡N triple bond. Weaker reagents like sodium borohydride (NaBH₄) are generally ineffective for this transformation. The reaction is conducted in an anhydrous aprotic solvent, typically tetrahydrofuran (THF) or diethyl ether, to prevent the violent and deactivating reaction of LiAlH₄ with water or protic solvents.

Detailed Experimental Protocol (Route A)

Step 1: Reduction of 2-Fluoro-6-methoxybenzonitrile

-

Inert Atmosphere Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of Lithium Aluminum Hydride (1.2 eq.) in anhydrous tetrahydrofuran (THF).

-

Reagent Addition: The flask is cooled to 0 °C in an ice bath. A solution of 2-Fluoro-6-methoxybenzonitrile (1.0 eq.) dissolved in anhydrous THF is added dropwise via a dropping funnel over 30-45 minutes. The slow addition is crucial to control the exothermic reaction.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Fieser Method): The mixture is cooled to 0 °C. Sequentially and with extreme caution, water (X mL) is added dropwise, followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to quench the excess LiAlH₄ and precipitate manageable aluminum salts.

-

Isolation: The resulting granular precipitate is filtered off and washed thoroughly with THF or ethyl acetate. The combined organic filtrates are dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude (2-Fluoro-6-methoxyphenyl)methanamine as an oil.

Workflow Diagram: Route A

Caption: Experimental workflow for nitrile reduction.

Route B: Synthesis via Reductive Amination

This pathway begins with 2-Fluoro-6-methoxybenzaldehyde and introduces the amine functionality through the formation and subsequent reduction of an imine intermediate. This is a versatile method that can be adapted to produce secondary and tertiary amines by substituting the ammonia source with primary or secondary amines, respectively.

Expertise & Mechanistic Insight

Reductive amination is a two-stage process that occurs in a single pot. First, the aldehyde reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form an imine intermediate via a tetrahedral carbinolamine, followed by dehydration. Second, a selective reducing agent present in the mixture reduces the C=N double bond of the imine to a C-N single bond.

The choice of reducing agent is critical for success. It must be mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate imine. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaBH₃CN) are ideal for this purpose. Catalytic hydrogenation is also a viable and "greener" alternative.[1] The reaction is typically performed in a protic solvent like methanol or ethanol, which facilitates imine formation.

Detailed Experimental Protocol (Route B)

Step 1: Reductive Amination of 2-Fluoro-6-methoxybenzaldehyde

-

Reaction Setup: To a solution of 2-Fluoro-6-methoxybenzaldehyde (1.0 eq.) in methanol, add ammonium acetate (5-10 eq.). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C. Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 20-30 minutes, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

-

Extraction: Add ethyl acetate to the aqueous residue and basify with 1M NaOH solution to a pH > 10. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (2-Fluoro-6-methoxyphenyl)methanamine.

Final Step: Hydrochloride Salt Formation

For purification, handling, and pharmaceutical formulation, the freebase amine is typically converted to a stable, crystalline hydrochloride salt.

Detailed Experimental Protocol (Salt Formation)

-

Dissolution: Dissolve the crude amine freebase obtained from either Route A or B in a minimal amount of a suitable solvent, such as diethyl ether or dichloromethane (DCM).[2]

-

Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid (e.g., 2M HCl in diethyl ether, or concentrated HCl) dropwise with vigorous stirring.[3]

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid. Continue adding acid until no further precipitation is observed.

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.[2] The product can be further purified by recrystallization from a solvent system like ethanol/ether to yield the final this compound as a crystalline solid.

Comparative Analysis of Synthetic Routes

The optimal choice of synthetic route depends on factors such as available starting materials, scale, and the need to avoid certain reagents.

| Feature | Route A: Nitrile Reduction | Route B: Reductive Amination |

| Starting Material | 2-Fluoro-6-methoxybenzonitrile | 2-Fluoro-6-methoxybenzaldehyde |

| Key Reagents | LiAlH₄ (or other strong hydride) | NH₄OAc, NaBH₄ (or STAB) |

| Advantages | • Direct, often high-yield conversion.• Simple reaction pathway. | • Milder, safer reagents.• Versatile for analogue synthesis.• Avoids use of pyrophoric LiAlH₄. |

| Disadvantages | • Requires strictly anhydrous conditions.• Use of hazardous, pyrophoric LiAlH₄.• Energetic quench procedure. | • May require longer reaction times.• Potential for side-reactions (e.g., aldehyde reduction). |

| Scalability | Good, but safety concerns with LiAlH₄ increase with scale. | Excellent, generally safer for large-scale production. |

Conclusion

This guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The nitrile reduction route offers a direct and high-yielding approach, while the reductive amination pathway provides a milder and more versatile alternative suitable for the synthesis of a diverse library of analogues. Both methods culminate in a straightforward salt formation protocol to yield the final, stable product. The choice between these routes will be dictated by the specific constraints and objectives of the research program, including scale, safety considerations, and starting material availability. By understanding the mechanistic underpinnings of each step, researchers can troubleshoot and optimize these procedures to meet their synthetic goals effectively.

References

An In-depth Technical Guide to (2-Fluoro-6-methoxyphenyl)methanamine hydrochloride: A Key Building Block in Medicinal Chemistry

Abstract